molecular formula C24H20ClNO5 B11625208 2-(4-chlorophenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

2-(4-chlorophenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11625208
M. Wt: 437.9 g/mol
InChI Key: HZWPCFJTPKUFSC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a chlorophenyl group, an oxoethyl group, and a benzoate ester linked to a hexahydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chlorophenyl Oxoethyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-chlorophenyl)-2-oxoethyl acetate.

    Synthesis of the Hexahydroisoindole Derivative: The hexahydroisoindole moiety can be synthesized by the cyclization of 5-methyl-1,3-dioxo-2H-isoindole-2-carboxylic acid with an appropriate amine under acidic conditions.

    Esterification Reaction: The final step involves the esterification of the hexahydroisoindole derivative with the chlorophenyl oxoethyl intermediate in the presence of a catalyst such as sulfuric acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the hexahydroisoindole moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies could focus on its effects on enzymes, receptors, or other molecular targets.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-oxoethyl benzoate: Lacks the hexahydroisoindole moiety, making it less complex.

    3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid: Lacks the chlorophenyl oxoethyl group, affecting its reactivity and applications.

Uniqueness

The presence of both the chlorophenyl oxoethyl group and the hexahydroisoindole moiety in 2-(4-chlorophenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate makes it unique. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H20ClNO5

Molecular Weight

437.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 3-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C24H20ClNO5/c1-14-5-10-19-20(11-14)23(29)26(22(19)28)18-4-2-3-16(12-18)24(30)31-13-21(27)15-6-8-17(25)9-7-15/h2-9,12,19-20H,10-11,13H2,1H3

InChI Key

HZWPCFJTPKUFSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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